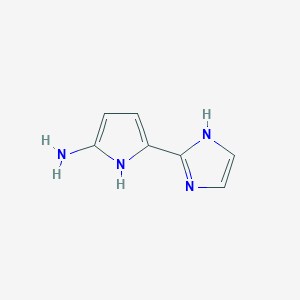
2-(1H-Imidazol-2(3H)-ylidene)-2H-pyrrol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrol-5-amine, 2-(1,3-dihydro-2H-imidazol-2-ylidene)- is a heterocyclic compound that contains both pyrrole and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-5-amine, 2-(1,3-dihydro-2H-imidazol-2-ylidene)- can be achieved through several methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions . Another method includes the reaction of five-membered lactone precursors with ammonia or amines . Additionally, reductive cyclization of nitroolefins with 1,3-diketones and various aldol-type cyclo-condensations are also employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available and inexpensive synthetic precursors. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrrol-5-amine, 2-(1,3-dihydro-2H-imidazol-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds .
Applications De Recherche Scientifique
2H-Pyrrol-5-amine, 2-(1,3-dihydro-2H-imidazol-2-ylidene)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of biological processes and as a potential therapeutic agent.
Medicine: It has shown promise in the development of new drugs due to its unique structural properties.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Pyrrol-5-amine, 2-(1,3-dihydro-2H-imidazol-2-ylidene)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit various biological activities.
Pyrrolone and pyrrolidinone derivatives: These compounds are known for their diverse biological activities and are used in medicinal chemistry.
Uniqueness
2H-Pyrrol-5-amine, 2-(1,3-dihydro-2H-imidazol-2-ylidene)- is unique due to its specific combination of pyrrole and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C7H8N4 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
5-(1H-imidazol-2-yl)-1H-pyrrol-2-amine |
InChI |
InChI=1S/C7H8N4/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-4,11H,8H2,(H,9,10) |
Clé InChI |
FWKKMSJKKNRHPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)C2=CC=C(N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















